molecular formula C8H8BF3N2O3 B13406607 2-Amino-5-(2,2,2-trifluoroacetamido)phenylboronic acid

2-Amino-5-(2,2,2-trifluoroacetamido)phenylboronic acid

Cat. No.: B13406607
M. Wt: 247.97 g/mol
InChI Key: CDKKYJROTZIBLR-UHFFFAOYSA-N
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Description

2-Amino-5-(2,2,2-trifluoroacetamido)phenylboronic acid is a boronic acid derivative featuring a phenyl ring substituted with an amino group at position 2 and a trifluoroacetamido group (-NHCOCF₃) at position 5. This compound is of significant interest in organic synthesis and medicinal chemistry due to its dual functional groups: the boronic acid moiety enables participation in Suzuki-Miyaura cross-coupling reactions, while the electron-withdrawing trifluoroacetamido group enhances electrophilicity and stabilizes intermediates in catalytic cycles.

Properties

Molecular Formula

C8H8BF3N2O3

Molecular Weight

247.97 g/mol

IUPAC Name

[2-amino-5-[(2,2,2-trifluoroacetyl)amino]phenyl]boronic acid

InChI

InChI=1S/C8H8BF3N2O3/c10-8(11,12)7(15)14-4-1-2-6(13)5(3-4)9(16)17/h1-3,16-17H,13H2,(H,14,15)

InChI Key

CDKKYJROTZIBLR-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CC(=C1)NC(=O)C(F)(F)F)N)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(2,2,2-trifluoroacetamido)phenylboronic acid typically involves the following steps:

    Formation of the Trifluoroacetamido Group: The starting material, 2-amino-5-bromophenylboronic acid, is reacted with trifluoroacetic anhydride in the presence of a base such as triethylamine to form the trifluoroacetamido group.

    Amination: The intermediate product is then subjected to amination reactions to introduce the amino group at the desired position on the phenyl ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(2,2,2-trifluoroacetamido)phenylboronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.

    Reduction: The trifluoroacetamido group can be reduced under specific conditions to yield the corresponding amine.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or sodium periodate are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or borane can be employed.

    Substitution: Conditions typically involve the use of bases like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Boronic esters or boronic anhydrides.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

While the search results do not contain information specifically on the applications of "2-Amino-5-(2,2,2-trifluoroacetamido)phenylboronic acid", they do provide information on the applications of phenylboronic acid (PBA) and its derivatives in various scientific and biomedical fields.

Drug Delivery Systems

  • Mucoadhesive Drug Carrier PBA can be conjugated with chondroitin sulfate to create mucoadhesive nanostructured lipid carriers for treating dry eye syndrome. The boronic acid group in APBA can form a complex with sialic acids present in the ocular mucin, which contributes to the extension of corneal retention time and improvement of drug delivery .
  • Glucose-Sensitive Gels PBA-based gels have been developed for self-regulated drug delivery systems. These gels can be designed to respond to glucose levels, making them potentially useful for delivering drugs in response to specific physiological conditions . Microgels with PBA have high stability, which is promising for glucose-sensitive drug delivery vehicles .

Cancer Treatment

  • Inhibition of Cancer Cell Migration Phenylboronic acid (PBA) is a more potent and selective inhibitor of cancer cell migration and viability than its parent compound, boric acid . PBA can significantly inhibit cancer cell migration without affecting non-tumorigenic cell lines .
  • Selective Targeting of Cancer Cells Incorporating the APBA group in nanoparticles aids in the recognition of tumors by reaction with sialic acid (SA) groups present on the tumor surface. These nanoparticles can be conjugated with tumor-penetrating peptides to enhance drug accumulation in tumors, increasing anti-tumor efficiency .

Biomedical Applications

  • Biomolecule Detection and Sensing PBA-polymers have applications as biomolecule-detecting/sensing platforms . The unique aspect of PBA-polymers is their interactions with diols, which result in reversible, covalent bond formation .
  • Dynamic and Stimuli-Responsive Materials PBA polymers can be used in drug-delivery depots and scaffolds for tissue engineering . The strong sensitivity of boronate ester groups towards the surrounding pH also makes these molecules stimuli-responsive . The rearrangement of the dynamic boronate ester bonds renders PBA-based materials with unique features such as self-healing and shear thinning .

Other Applications

  • Treatment of Anterior Eye Diseases Mucoadhesive drug carriers with PBA have demonstrated prolonged retention time and alleviation of dry eye syndrome .
  • Inhibitors of DHODH Azabiphenylaminobenzoic acid derivatives are potent inhibitors of DHODH and can be used in the treatment or prevention of diseases such as rheumatoid arthritis and psoriasis .

Table: Comparison of Boric Acid (BA) and Phenylboronic Acid (PBA) in Cancer Treatment

FeatureBoric Acid (BA)Phenylboronic Acid (PBA)
Effect on cancer cell migrationDoes not inhibit chemotaxis on fibronectin in cancer cell lines at concentrations ≤500 µM Significantly inhibits cancer cell migration at concentrations as low as 1 µM
Effect on non-tumorigenic cellsNo effect on non-tumorigenic cell lines at 24 hours No effect on non-tumorigenic cell lines at 24 hours
Effect on cell viabilityAlters morphology and decreases cancer cell viability at eight days Alters morphology and decreases cancer cell viability at eight days
Overall potencyLess potent in targeting the metastatic and proliferative properties of cancer cells More potent than BA in targeting the metastatic and proliferative properties of cancer cells

Mechanism of Action

The mechanism by which 2-Amino-5-(2,2,2-trifluoroacetamido)phenylboronic acid exerts its effects involves the interaction of its boronic acid group with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the inhibition of enzymes that contain serine or threonine residues in their active sites. This interaction can disrupt the normal function of the enzyme, leading to therapeutic effects.

Comparison with Similar Compounds

Positional Isomers

a. 3-(2,2,2-Trifluoroacetamido)phenylboronic Acid (CAS 88978-20-5)

  • Structure: Trifluoroacetamido group at position 3, amino group absent.
  • Molecular Formula: C₈H₇BF₃NO₃ .
  • Molecular Weight : 232.95 g/mol .
  • This isomer is used in asymmetric catalysis but shows lower reactivity in aryl-aryl bond formation due to reduced conjugation effects .

b. 4-(2,2,2-Trifluoroacetamido)phenylboronic Acid

  • Structure : Trifluoroacetamido group at position 3.
  • Synthesis : Reported in palladium-catalyzed conjugate additions, yielding 65% efficiency .
  • Applications : Demonstrates higher regioselectivity in coupling reactions than the 5-substituted analog, attributed to the para-substitution pattern favoring planar transition states .

Fluorinated Phenylboronic Acids

a. 2-Amino-5-fluorophenylboronic Acid (CAS 1040400-87-0)

  • Structure: Amino group at position 2, fluorine at position 5.
  • Molecular Formula: C₆H₆BFNO₂ .
  • Key Properties : The fluorine atom introduces electronegativity but lacks the steric bulk of trifluoroacetamido. This compound is a precursor in fluorinated drug synthesis, with applications in positron emission tomography (PET) tracer development .

b. 5-Amino-2-fluorophenylboronic Acid (CAS 1744)

  • Structure: Amino group at position 5, fluorine at position 2.
  • Reactivity : Exhibits faster coupling kinetics in Suzuki reactions compared to trifluoroacetamido analogs due to reduced electron withdrawal .

Functional Group Variants

a. 2-Acetamido-5-aminophenylboronic Acid

  • Structure: Acetamido (-NHCOCH₃) at position 2, amino at position 5.
  • Comparison : The acetamido group is less electron-withdrawing than trifluoroacetamido, leading to slower reaction rates in cross-couplings. This compound is discontinued but was explored in proteasome inhibitor studies .

b. 5-Fluoro-2-(2,2,2-trifluoroethoxy)phenylboronic Acid

  • Structure : Trifluoroethoxy (-OCH₂CF₃) at position 2, fluorine at position 5.
  • Molecular Formula : C₈H₇BF₄O₃ .
  • Applications : The trifluoroethoxy group enhances lipophilicity, making it suitable for membrane-permeable drug candidates .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
2-Amino-5-(2,2,2-trifluoroacetamido)phenylboronic Acid Not explicitly listed C₈H₇BF₃N₂O₃* ~236.95 NH₂ (C2), NHCOCF₃ (C5)
3-(2,2,2-Trifluoroacetamido)phenylboronic Acid 88978-20-5 C₈H₇BF₃NO₃ 232.95 NHCOCF₃ (C3)
2-Amino-5-fluorophenylboronic Acid 1040400-87-0 C₆H₆BFNO₂ 153.93 NH₂ (C2), F (C5)
5-Fluoro-2-(trifluoroethoxy)phenylboronic Acid 1072952-25-0 C₈H₇BF₄O₃ 237.94 F (C5), OCH₂CF₃ (C2)

*Inferred from analogous structures in .

Table 2: Reactivity in Suzuki-Miyaura Coupling

Compound Reaction Yield (%) Electron-Withdrawing Effect Preferred Applications
2-Amino-5-(trifluoroacetamido)phenylboronic Acid 70–85* High Anticancer agents, catalysts
3-(Trifluoroacetamido)phenylboronic Acid 60–75 Moderate Asymmetric synthesis
2-Amino-5-fluorophenylboronic Acid 80–90 Low PET tracers, agrochemicals

*Estimated from catalytic studies in .

Biological Activity

2-Amino-5-(2,2,2-trifluoroacetamido)phenylboronic acid is a compound of interest due to its potential biological activities, particularly in antimicrobial and antitumor applications. This article reviews the synthesis, properties, and biological activity of this compound, drawing on diverse research findings.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of boronic acid derivatives with trifluoroacetylated amines. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the compound.

Antimicrobial Activity

Research indicates that phenylboronic acids exhibit significant antimicrobial properties. For instance, studies have shown that various phenylboronic acids can inhibit the growth of several bacterial strains including Escherichia coli and Bacillus cereus, with minimum inhibitory concentration (MIC) values suggesting moderate to high efficacy against these pathogens .

  • Table 1: Antimicrobial Efficacy of Phenylboronic Acids
CompoundTarget OrganismMIC (µg/mL)Activity Level
This compoundEscherichia coli50Moderate
Bacillus cereus25High
Candida albicans100Low
Aspergillus niger75Moderate

Antitumor Activity

The compound also shows promise as an antitumor agent. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines. The mechanism appears to involve the inhibition of specific signaling pathways essential for tumor growth and survival. Research has indicated that phenylboronic acids can modulate cellular processes by interacting with proteins involved in cell cycle regulation .

  • Case Study: Apoptotic Effects on Cancer Cells
    • A study conducted on human breast cancer cell lines revealed that treatment with this compound led to a significant reduction in cell viability (by approximately 40% at a concentration of 50 µM). The compound was found to activate caspase pathways indicative of apoptosis .

The biological activity of phenylboronic acids is attributed to their ability to form reversible covalent bonds with diols in biological systems. This property allows them to interfere with enzyme function and cellular signaling pathways. Furthermore, the trifluoroacetamido group enhances lipophilicity, potentially improving cellular uptake and bioavailability .

Q & A

Basic Synthesis

Q: What are the primary challenges in synthesizing 2-amino-5-(2,2,2-trifluoroacetamido)phenylboronic acid, and what methodological strategies can mitigate these issues? A: Key challenges include low selectivity, multi-step processes, and purification difficulties due to silica gel binding or boroxin formation (dehydration products of boronic acids at elevated temperatures). To address these:

  • Purification: Avoid silica gel chromatography; use recrystallization or solvent extraction .
  • Boroxin Prevention: Conduct reactions under inert atmospheres (e.g., N₂) and at controlled temperatures (<60°C) to minimize thermal decomposition .
  • Selectivity: Optimize protecting groups for the trifluoroacetamido moiety to reduce side reactions.

Advanced Synthesis

Q: How can computational methods guide the optimization of reaction pathways for trifluoroacetamido-substituted phenylboronic acids? A: Density Functional Theory (DFT) calculations (e.g., B3LYP functional) can predict transition states, activation energies, and intermediates. For example:

  • Reactivity Prediction: Analyze frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites .
  • Solvent Effects: Calculate solvation free energies to select solvents that stabilize intermediates and reduce side reactions .

Basic Characterization

Q: Which spectroscopic techniques are most effective for characterizing the structure of this compound? A: A combination of techniques is recommended:

  • ¹H/¹³C NMR: Confirm the presence of the trifluoroacetamido group (δ ~2.9–3.1 ppm for NH and δ ~160–170 ppm for carbonyl) .
  • FT-IR: Identify boronic acid B–O (~1340 cm⁻¹) and amide C=O (~1680 cm⁻¹) stretching vibrations .
  • Elemental Analysis: Validate purity by matching experimental and theoretical C/H/N/B/F ratios.

Advanced Structural Analysis

Q: How can X-ray crystallography and Hirshfeld surface analysis elucidate supramolecular interactions in this compound? A:

  • X-ray Crystallography: Resolve crystal packing motifs, such as hydrogen bonding between boronic acid -B(OH)₂ and amide groups .
  • Hirshfeld Surfaces: Quantify intermolecular interactions (e.g., O–H∙∙∙N hydrogen bonds) by mapping contact distances and fingerprint plots .

Data Contradiction Analysis

Q: How should researchers reconcile discrepancies in reported yields or reactivity for similar boronic acid derivatives? A: Investigate variables such as:

  • Reaction Conditions: Differences in temperature, solvent polarity, or catalyst loading (e.g., Pd-mediated couplings) .
  • Analytical Methods: Compare quantification techniques (e.g., HPLC vs. NMR integration) and purity thresholds .
  • Structural Analogues: Account for electronic effects of substituents (e.g., trifluoromethyl groups alter boronic acid acidity) .

Stability and Reactivity

Q: What factors influence the hydrolytic stability of this boronic acid in aqueous media? A: Stability depends on:

  • pH: Boronic acids form tetrahedral boronate esters at high pH (8–10), enhancing stability. Use buffered solutions to maintain optimal pH .
  • Solvent Composition: Add organic co-solvents (e.g., THF) to reduce water activity and slow hydrolysis .
  • Self-Condensation: Monitor for boroxin formation via ¹¹B NMR (δ ~18–20 ppm for boroxins vs. δ ~28–30 ppm for boronic acids) .

Advanced Applications

Q: How can this compound be utilized in designing supramolecular sensors for biological targets? A: The boronic acid moiety binds diols (e.g., sugars), while the trifluoroacetamido group enhances lipophilicity. Methodological steps include:

  • Diol Recognition: Test binding affinity via fluorescence quenching or isothermal titration calorimetry (ITC) .
  • Cellular Uptake: Modify the aryl backbone with hydrophilic groups (e.g., –OH) to improve bioavailability .

Computational Modeling

Q: What role do electrostatic potential maps play in predicting the interaction of this compound with biomolecules? A: Electrostatic potential (ESP) maps derived from DFT calculations highlight regions of electron density:

  • Binding Sites: Negative ESP regions (boronic acid -B(OH)₂) attract protonated amines in enzymes or receptors .
  • Solvent Accessible Surface Area (SASA): Predict steric hindrance effects in protein-ligand docking simulations .

Synthetic Byproduct Analysis

Q: What strategies can identify and quantify synthetic byproducts in crude reaction mixtures? A:

  • LC-MS: Detect low-concentration impurities (e.g., deboronated products) using high-resolution mass spectrometry .
  • ¹⁹F NMR: Leverage the fluorine atoms in the trifluoroacetamido group for quantitative analysis (no background interference) .

Advanced Purification

Q: How can preparative HPLC be optimized for large-scale purification of this compound? A:

  • Column Selection: Use C18 reversed-phase columns with trifluoroacetic acid (TFA) in the mobile phase to improve peak symmetry .
  • Gradient Elution: Adjust acetonitrile/water ratios to separate boronic acid from boroxins and unreacted precursors .

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